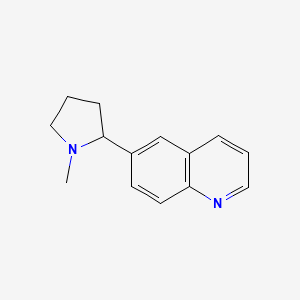

6-(1-Methylpyrrolidin-2-YL)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

847248-34-4 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

6-(1-methylpyrrolidin-2-yl)quinoline |

InChI |

InChI=1S/C14H16N2/c1-16-9-3-5-14(16)12-6-7-13-11(10-12)4-2-8-15-13/h2,4,6-8,10,14H,3,5,9H2,1H3 |

InChI Key |

UFMVKWVVWRCTER-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Methylpyrrolidin 2 Yl Quinoline and Its Derivatives

Retrosynthetic Analysis of 6-(1-Methylpyrrolidin-2-YL)quinoline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a molecule like this compound, which is composed of two distinct heterocyclic systems, several retrosynthetic strategies can be envisioned.

A primary disconnection is the C-C bond linking the quinoline (B57606) ring at the C6 position to the pyrrolidine (B122466) ring at the C2 position. This leads to two key synthons: a 6-substituted quinoline fragment and a 2-substituted pyrrolidine fragment. This disconnection suggests a convergent synthesis where the two heterocyclic units are prepared separately and then joined in a final step. This approach is often favored for complex molecules as it allows for the optimization of the synthesis of each fragment independently.

Alternatively, a linear approach involves building one ring system onto the other. For instance, the quinoline ring could be constructed onto a pre-existing aniline (B41778) molecule that already bears the 1-methylpyrrolidin-2-yl substituent at the para position. This strategy relies on well-established quinoline ring-forming reactions. The choice between these pathways often depends on the availability of starting materials and the efficiency of the key bond-forming reactions. actascientific.comyoutube.com

Classical and Modern Approaches for Quinoline Ring Formation

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century. nih.gov These methods range from classical name reactions to modern catalytic processes.

Doebner-Von Miller Synthesis Adaptations for Substituted Quinolines

The Doebner-Von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller synthesis, is highly versatile for producing a wide array of substituted quinolines from inexpensive starting materials. researchgate.net

In the context of synthesizing this compound, a logical approach would involve the reaction of 4-(1-methylpyrrolidin-2-yl)aniline with an α,β-unsaturated aldehyde like acrolein or its synthetic equivalent, such as acrolein diethyl acetal. lookchem.com The reaction is typically catalyzed by strong Brønsted or Lewis acids. The mechanism is complex but generally involves the initial 1,4-conjugate addition of the aniline to the enone, followed by acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. While the classical conditions can be harsh and sometimes lead to low yields due to polymerization of the aldehyde, modern modifications have improved the efficiency and scope of this reaction. rsc.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

| Doebner-Von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄), Oxidant | Builds quinoline from an aniline; versatile for 2- and 4-substituted quinolines. wikipedia.orgnih.gov |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base (e.g., NaOH, PTSA) | Convergent; forms polysubstituted quinolines with high regioselectivity. researchgate.net |

This table provides a general overview of two classical methods for quinoline synthesis.

Friedländer Condensation and its Variants for Quinoline Derivatives

The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester). researchgate.net This reaction can be catalyzed by either acids or bases and is prized for its efficiency and high degree of regioselectivity, typically yielding polysubstituted quinolines. researchgate.net

To apply this method to the target molecule, one would require a precursor such as 2-amino-5-(1-methylpyrrolidin-2-yl)benzaldehyde. This precursor would then be reacted with a simple ketone like acetone (B3395972) or acetaldehyde (B116499) under appropriate catalytic conditions to form the desired quinoline ring. While conceptually straightforward, the synthesis of the required substituted 2-aminoaryl carbonyl compound can be a significant challenge in itself, potentially making this route less direct than the Doebner-Von Miller approach for this specific target.

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis often rely on harsh conditions, such as high temperatures and the use of hazardous reagents and solvents, leading to environmental concerns. researchgate.net In recent years, significant effort has been dedicated to developing more sustainable or "green" synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and use less toxic substances.

Green innovations in quinoline synthesis include:

Microwave-assisted synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. actascientific.com

Solvent-free reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water or ethanol, reduces waste and the environmental impact of volatile organic compounds (VOCs). lookchem.com

Use of solid acid catalysts: Recyclable solid acid catalysts, such as montmorillonite (B579905) clays, can replace corrosive mineral acids, simplifying workup procedures and allowing for catalyst reuse.

These principles have been successfully applied to classical reactions like the Doebner-Von Miller synthesis, making them more efficient and environmentally friendly. actascientific.com

Strategies for Pyrrolidine Moiety Introduction and Functionalization

The pyrrolidine ring is a common motif in natural products and pharmaceuticals. mdpi.com Its introduction and functionalization, particularly in a stereocontrolled manner, are key aspects of modern organic synthesis.

Stereoselective Synthesis of the 1-Methylpyrrolidin-2-YL Fragment

The pyrrolidine ring in this compound contains a chiral center at the C2 position. The synthesis of enantiomerically pure forms of this fragment is crucial. A common and effective strategy is to start from a chiral pool material, such as the amino acid L-proline.

A plausible synthetic sequence begins with the reduction of L-proline to the corresponding chiral alcohol, (S)-2-pyrrolidinemethanol (L-prolinol). This can be achieved using reducing agents like lithium aluminum hydride. The secondary amine of L-prolinol can then be methylated, for example, through reductive amination with formaldehyde (B43269) and a reducing agent, to yield (S)-(-)-1-Methyl-2-pyrrolidinemethanol. sigmaaldrich.com This key chiral intermediate can then be activated for coupling. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride), preparing it for subsequent nucleophilic substitution reactions to connect it to the quinoline precursor.

An alternative green synthesis of N-methylpyrrolidine has been developed using methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.net While this method produces the achiral ring, subsequent chiral resolution or asymmetric functionalization would be required to obtain the desired stereoisomer.

Coupling Reactions for Quinoline-Pyrrolidine Linkage Formation

The creation of the C-C bond between the quinoline and pyrrolidine rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, with the Negishi coupling being a particularly relevant and widely applied method. wikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would typically involve the coupling of a 6-haloquinoline (e.g., 6-bromoquinoline (B19933) or 6-iodoquinoline) with a 2-(1-methylpyrrolidinyl)zinc reagent.

A plausible synthetic sequence is outlined below:

Preparation of the Organozinc Reagent: 1-Methyl-2-pyrrolidinone can be reduced to 1-methylpyrrolidine. Subsequent treatment with a strong base, such as sec-butyllithium (B1581126) in the presence of TMEDA, followed by transmetalation with zinc chloride, would yield the required (1-methylpyrrolidin-2-yl)zinc chloride.

Palladium-Catalyzed Cross-Coupling: The in situ generated organozinc reagent is then reacted with a 6-haloquinoline, such as 6-bromoquinoline, in the presence of a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos). wikipedia.org

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions, minimize side products, and maximize the yield of the desired this compound. The choice of solvent, temperature, and reaction time are all critical parameters that need to be carefully controlled.

Table 1: Key Coupling Reactions for Quinoline-Pyrrolidine Linkage

| Coupling Reaction | Quinoline Precursor | Pyrrolidine Precursor | Catalyst/Reagents | Key Features |

| Negishi Coupling | 6-Bromoquinoline or 6-Iodoquinoline | (1-Methylpyrrolidin-2-yl)zinc chloride | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | High functional group tolerance and effectiveness for sp²-sp³ coupling. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | 6-Quinolineboronic acid or ester | 2-Halo-1-methylpyrrolidine | Palladium catalyst and a base | Generally good yields and tolerance of various functional groups. |

| Buchwald-Hartwig Amination | 6-Aminoquinoline (B144246) | 1-Methyl-2-halopyrrolidine or triflate | Palladium catalyst and a base | Forms a C-N linkage, which would require a different synthetic strategy to achieve the target C-C linkage. |

Convergent and Divergent Synthetic Routes for Analog Library Generation

The development of analog libraries is crucial for structure-activity relationship (SAR) studies in drug discovery. Both convergent and divergent synthetic strategies can be employed to generate a variety of analogs of this compound.

A convergent synthesis approach involves the separate synthesis of the quinoline and pyrrolidine fragments, which are then coupled in a late-stage step. This strategy is highly efficient for generating diversity in both heterocyclic rings. For instance, a library of substituted 6-haloquinolines can be prepared through established methods like the Skraup or Friedländer synthesis. researchgate.net Concurrently, a range of N-substituted 2-halopyrrolidines or their corresponding organometallic reagents can be synthesized. The final cross-coupling reaction then allows for the rapid assembly of a diverse set of analogs. A study on the synthesis of conformationally restricted nicotine (B1678760) analogs utilized a similar convergent approach, coupling a pre-formed heterocyclic system to a pyridine (B92270) derivative. nih.gov

A divergent synthesis strategy, on the other hand, starts from a common intermediate that is then elaborated into a variety of final products. For example, a key intermediate such as 6-aminoquinoline could be a starting point. While direct alkylation with a pyrrolidine-based electrophile might be challenging, it could be transformed into a more reactive intermediate. A study on the synthesis of quinoline-6-glyoxylamides demonstrated the functionalization at the 6-position, which could be a potential handle for further elaboration. nih.gov Similarly, a one-pot divergent sequence has been reported for the synthesis of pyrazole (B372694) and quinoline derivatives, showcasing the potential of such strategies in generating molecular diversity. mdpi.com

Table 2: Strategies for Analog Library Generation

| Strategy | Description | Advantages |

| Convergent | Separate synthesis of quinoline and pyrrolidine fragments followed by late-stage coupling. nih.gov | High efficiency, allows for wide diversity in both heterocyclic systems. |

| Divergent | A common intermediate is elaborated into a variety of final products. mdpi.com | Rapid generation of a library of related compounds from a single starting material. |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the final product and synthetic intermediates are critical to ensure the quality and purity of this compound. Given the likely basic nature of the target compound due to the nitrogen atoms in both the quinoline and pyrrolidine rings, a combination of extraction and chromatographic techniques is generally employed.

Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and highly polar impurities. This often involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane (B109758), ethyl acetate) and water. The basic nature of the product may necessitate an acidic wash to extract it into the aqueous phase, followed by basification and re-extraction into an organic solvent.

Chromatographic Purification: Column chromatography is the most common method for purifying organic compounds.

Silica (B1680970) Gel Chromatography: This is a standard technique where a silica gel stationary phase is used. The choice of eluent (mobile phase) is crucial and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate the desired product from byproducts and unreacted starting materials.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an invaluable tool. teledynelabs.com Reversed-phase HPLC, using a C18 column, is a common choice for the purification of alkaloids and related compounds. ijcmas.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution.

Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that has been successfully applied to the separation of quinoline alkaloids. ird.fr It offers the advantage of high sample loading capacity and avoids irreversible adsorption of the sample onto a solid support.

The purity of the isolated compound is typically assessed by analytical techniques such as thin-layer chromatography (TLC), analytical HPLC, and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Purification and Isolation Techniques

| Technique | Description | Application for this compound |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents. | Initial workup to remove salts and polar/non-polar impurities. |

| Silica Gel Chromatography | Separation based on polarity using a silica gel stationary phase. | Primary purification method to separate the product from reaction byproducts. |

| Preparative HPLC | High-resolution chromatography for high-purity isolation. teledynelabs.com | Final purification step to obtain highly pure material for biological testing. ijcmas.com |

| Centrifugal Partition Chromatography | Support-free liquid-liquid chromatography. ird.fr | Alternative preparative technique for large-scale purification. |

Structure Activity Relationship Sar Studies: Theoretical and Computational Perspectives of 6 1 Methylpyrrolidin 2 Yl Quinoline

Theoretical Frameworks for SAR Analysis in Heterocyclic Compounds

The SAR analysis of heterocyclic compounds like 6-(1-Methylpyrrolidin-2-YL)quinoline is deeply rooted in theoretical frameworks that correlate molecular descriptors with biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool, establishing mathematical models that link the physicochemical properties of a series of compounds to their biological effects. spirochem.comnih.gov These models can be two-dimensional (2D-QSAR), considering topological and constitutional descriptors, or three-dimensional (3D-QSAR), which evaluates the spatial arrangement of atoms and molecular fields. nih.govmdpi.commdpi.com

For heterocyclic systems, computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate a wide array of molecular descriptors. These include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and hydrophobicity, which are crucial for understanding how a molecule interacts with a biological target. uran.ua The integration of these computational tools with statistical methods like multiple linear regression and partial least squares allows for the development of predictive QSAR models. nih.gov These models are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Influence of Substituent Position and Electronic Properties on Molecular Interactions

The nitrogen atom in the quinoline (B57606) ring and the basic nitrogen in the pyrrolidine (B122466) ring can act as hydrogen bond acceptors, forming key interactions with receptor sites. researchgate.net The electronic nature of substituents on either the quinoline or pyrrolidine ring can modulate the basicity of these nitrogen atoms and the electron density of the aromatic system, thereby affecting binding affinity. For instance, electron-donating groups on the quinoline ring could enhance its interaction with electron-poor regions of a receptor, while electron-withdrawing groups could have the opposite effect. The N-methyl group on the pyrrolidine ring also contributes to the steric bulk and basicity of the molecule, which can be a critical determinant of its pharmacological profile.

A hypothetical analysis of substituent effects on the biological activity of this compound is presented in the table below, based on general principles of medicinal chemistry.

| Substituent Position | Type of Substituent | Predicted Effect on Activity | Rationale |

| Quinoline C4 | Electron-withdrawing | Increase | May enhance interactions with specific receptor sites. |

| Quinoline C8 | Bulky alkyl group | Decrease | Potential for steric hindrance, preventing optimal binding. |

| Pyrrolidine N1 | Larger alkyl group | Variable | Could alter basicity and steric profile, with unpredictable effects on activity. |

| Pyrrolidine C4 | Hydroxyl group | Increase | Introduction of a hydrogen bond donor could lead to new favorable interactions. |

Stereochemical Effects on Molecular Recognition and Binding

The presence of a chiral center at the 2-position of the pyrrolidine ring in this compound introduces the element of stereochemistry, which can have profound implications for its biological activity. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a feature that is increasingly recognized as important for achieving target selectivity. researchgate.netcambridgemedchemconsulting.com The two enantiomers, (R)- and (S)-6-(1-Methylpyrrolidin-2-YL)quinoline, will have different spatial arrangements of their atoms and may therefore interact differently with a chiral biological target, such as a receptor or enzyme.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. ufrj.brnih.gov For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural elements.

A plausible pharmacophore model for this scaffold would likely include:

A hydrogen bond acceptor: The nitrogen atom of the quinoline ring.

Another hydrogen bond acceptor: The tertiary amine nitrogen of the pyrrolidine ring.

An aromatic ring feature: The quinoline ring system.

A hydrophobic feature: The aliphatic carbons of the pyrrolidine ring and the N-methyl group.

The spatial relationship between these features would be critical for biological activity. Virtual screening of compound libraries using such a pharmacophore model could identify novel molecules with similar arrangements of these key features, which could then be prioritized for synthesis and testing. The development of a robust pharmacophore model would be an iterative process, refined as more SAR data for this class of compounds becomes available.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for the design of novel compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. spirochem.com These approaches are particularly valuable when the existing scaffold has limitations.

For the this compound scaffold, several bioisosteric replacement strategies could be envisioned:

Pyrrolidine Ring Analogs: The pyrrolidine ring could be replaced with other five- or six-membered saturated heterocycles, such as piperidine (B6355638) or morpholine, to explore the impact of ring size and the introduction of additional heteroatoms on activity.

N-Methyl Group Replacement: The methyl group on the pyrrolidine nitrogen could be substituted with other small alkyl groups or functionalized chains to fine-tune the basicity and steric properties of this part of the molecule.

The table below outlines some potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Pyrrolidine | Piperidine | Altered ring conformation and basicity. |

| Pyrrolidine | Azetidine (B1206935) | Reduced lipophilicity. |

| Quinoline | Quinazoline | Modified hydrogen bonding pattern and electronic properties. |

| Quinoline | Naphthyridine | Introduction of an additional hydrogen bond acceptor. |

These computational and theoretical SAR strategies provide a robust framework for the rational design of novel analogs based on the this compound scaffold, paving the way for the discovery of new therapeutic agents.

Computational Chemistry and Molecular Modeling of 6 1 Methylpyrrolidin 2 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. orientjchem.orgresearchgate.net For 6-(1-Methylpyrrolidin-2-YL)quinoline, DFT is employed to perform geometry optimization, yielding the most stable three-dimensional structure.

From this optimized geometry, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. researchgate.netnih.gov

| Calculated Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

While DFT is based on electron density, ab initio methods derive their results from first principles without relying on experimental data. For a molecule like this compound, which possesses a flexible, non-aromatic pyrrolidine (B122466) ring, conformational analysis is critical. The saturated ring can adopt various puckered conformations, such as the "envelope" or "twist" forms. researchgate.net

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are particularly well-suited for accurately determining the geometries and relative energies of different conformers. nih.gov Such analyses can identify the global minimum energy conformation as well as other low-energy, stable conformers. The results also reveal the energy barriers for interconversion between these states, which is essential for understanding the molecule's dynamic behavior in solution. For structurally related molecules like 1,2,3,4-tetrahydroquinoline, ab initio methods have successfully identified multiple stable conformations and the low energy barriers separating them. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. amazonaws.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. For this compound, docking simulations can screen its affinity against various receptors to form a ligand-receptor complex. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. A scoring function is then used to calculate the binding energy for different poses of the ligand within the receptor's active site. The pose with the lowest binding energy is considered the most probable binding mode. scirp.org Analysis of this pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. Docking studies on quinoline derivatives have successfully identified key interactions with targets like HIV reverse transcriptase and VEGFR-2 kinase. nih.gov

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -9.5 |

| Key Interacting Residues | Glu885, Val848, Cys919, Asp1046 |

| Types of Interactions | Hydrogen bond with Glu885, Hydrophobic interactions with Val848 and Cys919 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex in a simulated physiological environment. mdpi.com

Starting with the best-docked pose from a docking study, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. mdpi.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic behavior of the ligand in the binding pocket. researchgate.net

In Silico Prediction of Interaction Profiles

Various computational models, many available as web servers like SwissADME, can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with key metabolic enzymes like cytochrome P450. nih.gov They also screen for potential liabilities, such as Pan-Assay Interference Compounds (PAINS) alerts, which flag substructures known to interfere with bioassays. nih.gov These predictions are vital in the early stages of drug development to prioritize candidates with favorable drug-like properties and minimize the risk of late-stage failures. nih.govresearchgate.net

Development of Predictive Models for this compound Analogs

Once a lead compound like this compound is identified, Quantitative Structure-Activity Relationship (QSAR) modeling becomes a powerful tool for designing more potent and specific analogs. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

To build a QSAR model, a dataset of analogs with known activities is required. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, and hydrophobic properties), are calculated for each analog. Statistical methods are then used to develop a model that predicts activity based on these descriptors. researchgate.net This model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, guiding medicinal chemists to focus on the most promising modifications to the parent structure. uky.edu

Mechanistic Investigations at a Molecular Level for 6 1 Methylpyrrolidin 2 Yl Quinoline

Theoretical Mechanisms of Interaction with Biological Macromolecules

Currently, there is a lack of published theoretical or computational studies, such as molecular docking or simulation analyses, that specifically detail the binding modes or interaction mechanisms of 6-(1-Methylpyrrolidin-2-YL)quinoline with biological macromolecules.

Ligand-Receptor Binding Hypotheses

No specific ligand-receptor binding hypotheses based on theoretical modeling have been reported for this compound.

Enzymatic Interaction Mechanisms

There are no available theoretical studies proposing or detailing the mechanisms of interaction between this compound and specific enzymes.

DNA/RNA Binding and Intercalation Studies

Theoretical investigations into the potential for this compound to bind or intercalate with DNA or RNA have not been documented in the current scientific literature.

In Vitro Experimental Approaches for Mechanistic Elucidation

Experimental research has provided initial insights into the biological targets of this compound, with a focus on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Binding Assays with Purified Biological Targets

Binding affinity studies have been conducted to determine the interaction of the (R)-enantiomer of this compound with specific subtypes of neuronal acetylcholine receptors in rats. These assays measured the displacement of radiolabeled ligands from the receptors, providing quantitative data on the compound's binding potential. bindingdb.org

The key findings from these binding assays are summarized in the table below:

| Target Biological Macromolecule | Assay Description | Binding Affinity (Ki) |

| Neuronal acetylcholine receptor subunit alpha-4/beta-2 | Displacement of [3H]cytisine from rat cerebral cortex | 1.95E+3 nM |

| Neuronal acetylcholine receptor subunit alpha-4/beta-2 | Displacement of [3H]epibatidine from rat cerebral cortex | 2.10E+3 nM |

| Neuronal acetylcholine receptor subunit alpha-7 | Not Specified | 8.10E+3 nM |

Data sourced from BindingDB, entry BDBM50221886. bindingdb.org

These results indicate that (R)-6-(1-Methylpyrrolidin-2-YL)quinoline binds to both the alpha-4/beta-2 and alpha-7 subtypes of neuronal acetylcholine receptors, with a higher affinity observed for the alpha-4/beta-2 subtype. bindingdb.org The binding affinity is in the micromolar range, suggesting a moderate interaction.

Enzymatic Activity Modulation Studies

As of the current available data, there are no published studies that have specifically investigated the modulatory effects of this compound on the activity of any enzymes.

In Vitro Biotransformation Pathways and Metabolite Identification for Mechanistic Understanding

The in vitro metabolism of quinoline (B57606) and its derivatives has been a subject of study to understand their bioactivation and detoxification. These studies typically utilize liver microsomes from various species, which contain the cytochrome P450 (CYP450) enzyme system responsible for the metabolism of a wide range of xenobiotics.

Research on quinoline itself has shown that it undergoes several metabolic transformations. The major routes of metabolism involve hydroxylation and oxidation. The primary metabolite identified in in vitro studies with rat liver homogenate is 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov Other identified metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide. nih.gov The formation of these metabolites is catalyzed by CYP450 enzymes. nih.gov

For substituted quinoline derivatives, the nature and position of the substituent can significantly influence the metabolic pathway and the rate of clearance. nih.gov For instance, in a study on quinoline 3-carboxamide derivatives, it was found that while the core metabolic pathway involving hydroxylation and dealkylation was similar across species, the rate of microsomal clearance was affected by the nature of the alkyl group on the carboxamide. nih.gov

Given the structure of this compound, several potential metabolic pathways can be hypothesized based on the known metabolism of quinoline and N-containing heterocyclic compounds:

Oxidation of the Quinoline Ring: Similar to the parent quinoline, the quinoline ring of this compound is expected to undergo hydroxylation at various positions.

N-Oxidation: The nitrogen atom in the quinoline ring and the nitrogen in the pyrrolidine (B122466) ring are potential sites for N-oxidation.

N-Demethylation: The N-methyl group on the pyrrolidine ring is susceptible to enzymatic demethylation.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation, potentially leading to ring opening or the formation of hydroxylated metabolites.

The potential metabolites of this compound are summarized in the table below. It is important to note that these are predicted metabolites based on general metabolic pathways of similar compounds and have not been experimentally confirmed for this specific molecule.

| Potential Metabolite | Predicted Metabolic Pathway |

| 6-(1-Methylpyrrolidin-2-yl)quinolin-x-ol | Hydroxylation of the quinoline ring |

| This compound-N-oxide | N-oxidation of the quinoline nitrogen |

| 6-(Pyrrolidin-2-yl)quinoline | N-demethylation of the pyrrolidine ring |

| 6-(1-Methyl-x-hydroxypyrrolidin-2-yl)quinoline | Hydroxylation of the pyrrolidine ring |

| 6-(1-Methylpyrrolidin-2-yl)quinolin-5,6-diol | Dihydroxylation of the quinoline ring |

Elucidation of Signaling Pathway Perturbations in Cellular Models

The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds that exhibit a wide range of biological activities, including the ability to modulate various cellular signaling pathways. While specific studies on this compound are lacking, the known interactions of other quinoline derivatives with cellular signaling cascades can provide insights into its potential mechanisms of action.

Quinoline-based molecules have been extensively investigated as inhibitors of key signaling pathways implicated in cancer. nih.gov These pathways include the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which are crucial for cell proliferation, survival, and angiogenesis. nih.gov The inhibitory effects of these quinoline derivatives are often mediated through their interaction with receptor tyrosine kinases (RTKs) such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). nih.gov

Furthermore, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) by impairing lysosome function. nih.gov For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to disrupt autophagic flux, leading to the accumulation of autophagosomes and ultimately triggering apoptosis in cancer cells. nih.gov

Given the structural similarities to these bioactive quinoline compounds, it is plausible that this compound could perturb one or more of these critical cellular signaling pathways. The specific effects would depend on its ability to bind to and modulate the activity of key protein targets within these cascades.

The table below summarizes some of the key signaling pathways known to be modulated by quinoline derivatives and the potential cellular outcomes.

| Signaling Pathway | Key Protein Targets | Potential Cellular Outcome |

| Ras/Raf/MEK/ERK | c-Met, VEGFR, EGFR | Inhibition of cell proliferation, survival, and angiogenesis |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of cell growth and proliferation |

| Apoptosis | Caspases, Bcl-2 family proteins | Induction of programmed cell death |

| Autophagy | Lysosomes, Beclin-1, ATG proteins | Modulation of cellular degradation and survival processes |

It must be reiterated that these are potential areas of activity based on the broader class of quinoline compounds. Definitive elucidation of the signaling pathway perturbations induced by this compound would require direct experimental investigation in relevant cellular models.

Advanced Analytical Techniques in Research for 6 1 Methylpyrrolidin 2 Yl Quinoline

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are paramount in piecing together the molecular architecture of 6-(1-Methylpyrrolidin-2-YL)quinoline, providing insights into its atomic connectivity, conformation, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) ring would appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the quinoline core. The protons of the pyrrolidine (B122466) ring and the N-methyl group would be observed in the more upfield region. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are instrumental in establishing the connectivity between adjacent protons, for instance, tracing the spin systems within the quinoline and pyrrolidine rings. researchgate.netuncw.edu HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are then used to correlate the protons to their directly attached carbons and to carbons two or three bonds away, respectively, which is essential for unambiguously assigning all carbon signals and confirming the link between the two heterocyclic systems. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Quinoline C2 | 8.8 | 150.5 |

| Quinoline C3 | 7.4 | 121.2 |

| Quinoline C4 | 8.0 | 136.0 |

| Quinoline C5 | 7.8 | 129.5 |

| Quinoline C7 | 7.6 | 128.0 |

| Quinoline C8 | 8.1 | 127.8 |

| Pyrrolidine C2' | 3.5 | 65.0 |

| Pyrrolidine C3' | 1.9, 2.1 | 33.0 |

| Pyrrolidine C4' | 1.8 | 22.5 |

| Pyrrolidine C5' | 2.4, 3.2 | 57.0 |

| N-Methyl | 2.2 | 40.5 |

Note: The data presented are representative and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. With a molecular formula of C₁₄H₁₆N₂, the compound has a calculated molecular weight of approximately 212.29 g/mol . unc.edu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. mdpi.com The fragmentation pattern is also diagnostic. Common fragmentation pathways for quinoline derivatives include the loss of HCN. nih.gov For this compound, a characteristic fragmentation would be the cleavage of the bond between the quinoline and pyrrolidine rings, leading to fragments corresponding to each of these moieties. The N-methylpyrrolidinyl cation (m/z 84) would be a prominent fragment.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₃]⁺ |

| 128 | [Quinoline]⁺ |

| 84 | [1-Methylpyrrolidin-2-yl]⁺ |

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic quinoline ring and the aliphatic pyrrolidine ring. C=C and C=N stretching vibrations from the quinoline system would also be apparent. tees.ac.uk

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core, being an aromatic system, will exhibit characteristic absorption bands in the ultraviolet region, typically with multiple peaks corresponding to π-π* transitions. nih.gov

Table 3: Representative Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Characteristic Absorption |

| Infrared (IR) | ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C and C=N stretch) |

| UV-Vis (in Methanol) | λ_max ~230 nm, ~280 nm, ~315 nm |

Note: The exact positions of the absorption maxima can be influenced by the solvent.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov

Method development would involve optimizing the mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak for the target compound with a reasonable retention time, well-resolved from any impurities. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming its identity. nih.gov

Table 4: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | Dependent on the specific gradient program |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly if it is present in a complex mixture with other volatile or semi-volatile compounds. The compound's volatility might be sufficient for direct GC analysis, or derivatization could be employed to increase its volatility and improve its chromatographic properties.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This technique is highly sensitive and provides excellent separation efficiency.

Table 5: Representative GC-MS Method Parameters for this compound

| Parameter | Condition |

| GC Column | DB-5ms or similar nonpolar capillary column |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature hold followed by a ramp to a final temperature |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative analysis of this compound. Its primary applications include monitoring the progress of its synthesis and the preliminary assessment of its purity.

In a typical synthetic route, such as the coupling of a brominated quinoline with N-methyl-L-proline derivatives, TLC can be employed to track the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture alongside the standards of the reactants on a TLC plate at various time intervals, the progression of the reaction can be visually assessed under UV light or after staining with an appropriate agent. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol is commonly used. The polarity of the solvent system is optimized to obtain a retention factor (Rf) for the product that is distinct from the Rf values of the starting materials and any byproducts.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization |

| 6-Bromoquinoline (B19933) (Starting Material) | 0.75 | UV (254 nm) |

| N-Methyl-L-proline derivative (Starting Material) | 0.20 | Iodine vapor |

| This compound (Product) | 0.50 | UV (254 nm), Iodine vapor |

| Unidentified Byproduct | 0.35 | UV (254 nm) |

Note: The Rf values are hypothetical and serve as an illustrative example.

Counter-Current Chromatography for Preparative Separation

For the purification of this compound on a preparative scale, Counter-Current Chromatography (CCC) presents a valuable alternative to traditional solid-support chromatography. nih.gov This technique, which utilizes liquid-liquid partitioning, avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates. nih.gov

In CCC, a biphasic solvent system is selected where the target compound exhibits a suitable partition coefficient (K). The selection of the solvent system is paramount for a successful separation. For alkaloid separations, including quinoline derivatives, systems composed of chloroform, methanol, and aqueous buffer at a specific pH are often employed. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of the basic this compound.

High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of CCC that utilizes a strong centrifugal field to retain the stationary phase while the mobile phase is pumped through. This allows for the separation of complex mixtures and the isolation of pure compounds. By carefully selecting the solvent system and operational parameters, it is possible to achieve high-purity fractions of the target compound.

Table 2: Exemplary Parameters for the Preparative Separation of this compound by HSCCC

| Parameter | Value |

| Instrument | High-Speed Counter-Current Chromatograph |

| Solvent System | Chloroform:Methanol:0.1 M Phosphate Buffer (pH 6.5) (4:1:2, v/v/v) |

| Partition Coefficient (K) | 1.2 |

| Stationary Phase | Upper Phase |

| Mobile Phase | Lower Phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 850 rpm |

| Sample Load | 500 mg of crude extract |

| Purity Achieved | >95% |

Note: This data is illustrative and based on typical separations of similar alkaloids.

Chiral Separation Techniques for Enantiomeric Purity Analysis

Given that this compound possesses a chiral center at the 2-position of the pyrrolidine ring, the determination of its enantiomeric purity is of utmost importance, particularly in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

The selection of the appropriate CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, derivatization of the amine with a chiral reagent can be performed to create diastereomers that can then be separated on a standard achiral HPLC column. However, direct chiral HPLC is generally preferred as it avoids potential side reactions and simplifies sample preparation. The mobile phase typically consists of a mixture of hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol.

Table 3: Typical Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Description |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: The retention times and resolution are hypothetical examples demonstrating a successful enantioseparation.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Crystallization can be attempted from various solvents or solvent mixtures by slow evaporation or cooling.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined. This provides unambiguous information about the bond lengths, bond angles, and the absolute configuration of the chiral center.

Table 4: Crystallographic Data Parameters for a Hypothetical Crystal of (S)-6-(1-Methylpyrrolidin-2-YL)quinoline

| Parameter | Value |

| Chemical Formula | C14H16N2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 15.67 Å |

| Volume | 1571.2 Å3 |

| Z | 4 |

| Calculated Density | 1.345 g/cm3 |

| Absolute Configuration | Confirmed as (S) |

Note: This data is a representative example for a chiral organic molecule and does not correspond to a published structure.

Design and Development of Analogs and Derivatives of 6 1 Methylpyrrolidin 2 Yl Quinoline

Rational Design Principles for Enhancing Specific Interactions

The design of novel analogs of 6-(1-methylpyrrolidin-2-yl)quinoline is guided by established principles of medicinal chemistry to optimize interactions with biological targets. A key strategy involves modulating the electronic and steric properties of the molecule to improve binding affinity and selectivity. For instance, in the context of G-protein-coupled receptors, the basic nitrogen of the pyrrolidine (B122466) ring is crucial for forming a salt bridge with a conserved aspartic acid residue in the receptor's binding site. nih.gov The geometry and substitution pattern around this basic center can significantly influence the quality of this interaction. nih.gov

Structure-activity relationship (SAR) studies on related quinoline (B57606) derivatives have highlighted the importance of specific substitutions on the quinoline ring for target engagement. For example, in a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency. nih.gov Such findings from related scaffolds can inform the rational design of new this compound derivatives. By introducing various functional groups at different positions of the quinoline and pyrrolidine rings, researchers can probe the binding pocket of a target receptor and optimize ligand-receptor interactions.

Computational methods, such as molecular docking, are often employed to predict the binding modes of designed analogs and to rationalize observed SAR. These in silico techniques help in prioritizing compounds for synthesis, thereby streamlining the drug discovery process. nih.gov

Systematic Chemical Modification of the Quinoline Moiety

Systematic modification of the quinoline moiety of this compound is a key strategy to explore the chemical space and to fine-tune the pharmacological profile of the resulting analogs. Various synthetic methods are available for the functionalization of the quinoline ring system. nih.gov

One common approach is the introduction of substituents at different positions of the quinoline core. For example, in the development of inhibitors for the α3β4 nAChR, a "quinoline-nitrogen scan" was performed on the related aristoquinoline (B15135270) scaffold to probe the importance of the nitrogen atom's position within the heterocyclic system for receptor interaction. nih.gov This involved synthesizing isomers with the nitrogen at different positions in the A and B rings of the quinoline structure. nih.gov

Furthermore, the electronic properties of the quinoline ring can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, in a series of quinoline derivatives targeting HIV-1 reverse transcriptase, it was found that electron-withdrawing substituents at the 6-position enhanced the inhibitory activity. mdpi.com

The table below summarizes potential modifications to the quinoline moiety and their rationale, based on studies of related compounds.

| Modification Site | Type of Modification | Rationale |

| Quinoline Ring Positions | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | To probe steric and electronic requirements of the binding pocket. |

| Quinoline Nitrogen Position | Synthesis of isoquinoline (B145761) and other isomeric analogs | To investigate the importance of the nitrogen atom's position for key interactions. nih.gov |

| Fusion of other rings | Creation of tricyclic or tetracyclic systems | To increase structural rigidity and explore larger chemical space. |

Systematic Chemical Modification of the Pyrrolidine Moiety

The pyrrolidine ring, particularly the N-methyl group and the stereochemistry at the 2-position, is a critical determinant of the biological activity of this compound analogs. Modifications to this part of the molecule can significantly impact binding affinity and selectivity.

In a study on 1H-pyrrolo[3,2-c]quinoline derivatives, the geometry of the amine fragment attached to the quinoline core was systematically varied. nih.gov This included the use of different enantiomers of 2-(aminomethyl)pyrrolidines and 3-(aminomethyl)pyrrolidines. nih.gov The substitution pattern on the basic nitrogen atom was also explored by introducing various alkyl chains. nih.gov These modifications had a profound effect on the affinity for the 5-HT6 receptor, demonstrating the importance of the pyrrolidine moiety's structure. nih.gov

Another key aspect is the stereochemistry of the pyrrolidine ring. Often, one enantiomer exhibits significantly higher affinity for a biological target than the other. For example, in a series of selective androgen receptor modulators based on a 6-(1-pyrrolidine)quinolin-2(1H)-one scaffold, specific stereoisomers were found to be crucial for potent activity. nih.gov

The following table outlines potential modifications to the pyrrolidine moiety.

| Modification Site | Type of Modification | Rationale |

| Pyrrolidine Nitrogen | Variation of the N-alkyl substituent (e.g., ethyl, propyl) | To modulate basicity and steric interactions. nih.gov |

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, fluoro) | To introduce new hydrogen bonding interactions and alter lipophilicity. |

| Stereochemistry | Synthesis and evaluation of different enantiomers and diastereomers | To determine the optimal stereochemistry for target binding. nih.gov |

| Ring Size | Replacement of the pyrrolidine with azetidine (B1206935) or piperidine (B6355638) | To investigate the impact of ring size on conformational flexibility and binding. |

Construction of Multifunctional Hybrid Molecules based on this compound

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with a potentially improved or dual mode of action. nih.govnih.gov The this compound scaffold can serve as a core for the construction of such multifunctional molecules.

Development of Research Probes and Tool Compounds

Analogs of this compound are also developed as research probes and tool compounds for studying biological systems. A significant application in this area is the development of radioligands for Positron Emission Tomography (PET) imaging. johnshopkins.edu PET is a non-invasive imaging technique that allows for the in vivo quantification of receptors and other biological targets in the brain. nih.govwustl.edu

The development of PET radioligands requires specific properties, including high affinity and selectivity for the target, appropriate lipophilicity to cross the blood-brain barrier, and suitable kinetics for imaging. nih.gov Analogs of related compounds, such as (S)-3-(6-[18F]fluorohex-1-ynyl)-5-((1-methylpyrrolidin-2-yl)methoxy)pyridine, have been synthesized and evaluated as PET radioligands for imaging nAChRs. nih.govnih.gov This compound, which shares the (1-methylpyrrolidin-2-yl) moiety, was developed to have optimized imaging properties compared to earlier radiotracers. nih.gov

The development of such tool compounds is crucial for understanding the role of specific receptors in health and disease and for facilitating the development of new therapeutics.

Applications of 6 1 Methylpyrrolidin 2 Yl Quinoline in Chemical Biology Research

Use as Molecular Probes for Target Validation in Biochemical Assays

The primary application of 6-(1-Methylpyrrolidin-2-YL)quinoline in chemical biology research lies in its function as a molecular probe for target validation, particularly in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various neurological functions, and identifying compounds that selectively interact with them is key to understanding their physiological roles and developing potential therapeutics.

Biochemical assays, such as radioligand binding assays, have been instrumental in characterizing the interaction of this compound with nAChR subtypes. In these assays, a radiolabeled compound known to bind to the receptor is used, and the ability of the test compound, in this case, this compound, to displace the radioligand is measured. This provides a quantitative measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki).

Research has demonstrated that the (S)-enantiomer of this compound exhibits a notable affinity for specific nAChR subtypes. For instance, in studies using rat cerebral cortex preparations, (S)-6-(1-Methylpyrrolidin-2-YL)quinoline has shown a high affinity for the α4β2 nAChR subtype, with a reported Ki value of 90 nM in assays using [3H]cytisine as the radioligand. bindingdb.org It also demonstrates affinity for the same receptor subtype when [3H]epibatidine is used as the radioligand, with a Ki of 124 nM. bindingdb.org

The selectivity of this compound is also a critical aspect of its utility as a molecular probe. While it binds with high affinity to the α4β2 subtype, its affinity for the α7 nAChR subtype is significantly lower, with a reported Ki of 42,000 nM in displacement assays with [3H]alpha-bungarotoxin. bindingdb.org This subtype selectivity allows researchers to dissect the specific roles of the α4β2 receptor in various physiological and pathological processes.

Interactive Data Table: Binding Affinity of (S)-6-(1-Methylpyrrolidin-2-YL)quinoline for Nicotinic Acetylcholine Receptor Subtypes

| Target | Radioligand | Tissue Source | Ki (nM) |

| Neuronal acetylcholine receptor subunit alpha-4/beta-2 | [3H]cytisine | Rat cerebral cortex | 90 |

| Neuronal acetylcholine receptor subunit alpha-4/beta-2 | [3H]epibatidine | Rat cerebral cortex | 124 |

| Neuronal acetylcholine receptor subunit alpha-7 | [3H]alpha-bungarotoxin | Rat cerebral cortex | 42000 |

Investigation of Cellular Processes at a Molecular Level

The ability of this compound to selectively target nAChRs makes it a valuable tool for investigating the downstream cellular processes modulated by these receptors. By using this compound to activate or block specific nAChR subtypes in cellular models, researchers can elucidate the intricate signaling pathways and molecular mechanisms that are triggered upon receptor engagement.

Given its affinity for the α4β2 nAChR, this molecular probe can be employed in studies examining processes such as neurotransmitter release, ion channel activity, and gene expression changes in neuronal and non-neuronal cells. For example, its application in cultured neurons could help to delineate the role of α4β2 nAChR activation in synaptic plasticity, a fundamental process for learning and memory.

While specific published studies detailing the use of this compound for investigating cellular processes are not abundant, its established in vitro binding profile strongly suggests its potential in this area. Future research could leverage this compound to explore the involvement of α4β2 nAChRs in cellular models of neurodegenerative diseases, addiction, and mood disorders, where these receptors are known to play a significant role.

Contribution to Understanding Heterocyclic Scaffold Utility in Biological Systems

The this compound molecule is composed of two key heterocyclic scaffolds: a quinoline (B57606) ring and a methylpyrrolidine ring. The study of this compound and its analogs contributes significantly to our understanding of the utility of these scaffolds in designing biologically active molecules.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbiointerfaceresearch.com The specific substitution pattern on the quinoline ring is crucial for determining its biological target and activity.

The pyrrolidine (B122466) ring, another common motif in bioactive compounds, provides a three-dimensional element to the molecule and a basic nitrogen atom that can be critical for receptor interactions. The combination of the quinoline and methylpyrrolidine scaffolds in this compound creates a unique chemical entity with specific pharmacological properties.

Structure-activity relationship (SAR) studies involving this compound and its derivatives are essential for understanding how modifications to either scaffold affect binding affinity and selectivity for nAChRs. For instance, altering the position of the pyrrolidine substituent on the quinoline ring or modifying the methyl group on the pyrrolidine can provide valuable insights into the key interactions between the molecule and its biological target. This knowledge is instrumental in the rational design of new and improved molecular probes and potential therapeutic agents.

Role in Advancing Methodologies for Chemical Probe Development

The development of potent and selective chemical probes is a cornerstone of modern chemical biology. The journey of a compound like this compound from initial synthesis to a validated molecular probe exemplifies the iterative process of chemical probe development.

This process typically involves:

Initial Design and Synthesis: Based on existing knowledge of pharmacophores for a particular target class, in this case, nAChRs.

In Vitro Screening: High-throughput screening and detailed biochemical assays to determine binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to optimize potency and selectivity.

Cellular Characterization: Validation of the probe's activity in a cellular context to ensure it can effectively modulate its target in a biological system.

The characterization of this compound and the data generated from its study contribute to the broader knowledge base that informs future probe development. The understanding of the structural requirements for high-affinity binding to the α4β2 nAChR, as revealed by this compound, can guide the design of new probes with improved properties, such as enhanced selectivity, better pharmacokinetic profiles for in vivo studies, or the incorporation of reporter tags for imaging applications. While specific literature detailing the direct role of this compound in pioneering new methodologies is limited, its use in target validation is a fundamental step that underpins the entire probe development pipeline.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Diversified Analogs

Future research into 6-(1-Methylpyrrolidin-2-YL)quinoline will benefit significantly from the exploration of novel synthetic pathways to generate a diverse library of analogs. The quinoline (B57606) core is a versatile scaffold, and its substitution at various positions can lead to compounds with a wide array of chemical and biological activities. researchgate.netresearchgate.net

Classic quinoline synthesis methods such as the Skraup, Doebner-von Miller, and Friedländer reactions provide a foundational approach. researchgate.netresearchgate.net However, modern synthetic organic chemistry offers a toolkit of more sophisticated and efficient methods. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines presents a mild and versatile route to substituted quinolines, allowing for the introduction of halogens, selenium, or sulfur at the 3-position. nih.gov Such modifications on the quinoline ring of this compound could modulate its electronic properties and three-dimensional structure.

Furthermore, the development of catalytic systems, such as the use of a pyrolyzed, augmented cobalt-salen complex for the hydrogenation of quinolines, offers an atom-efficient pathway to 1,2,3,4-tetrahydroquinolines. acs.orgacs.org Applying such methodologies to create partially or fully saturated analogs of the quinoline core in this compound could lead to compounds with altered conformational flexibility and bioactivity.

A key area for future synthetic exploration will be the diversification of the substituents on both the quinoline and pyrrolidine (B122466) rings. For example, research on 6-substituted quinolines has shown that a variety of functional groups are well-tolerated at this position, influencing the compound's inhibitory effects on certain enzymes. nih.gov The synthesis of quinoline-imidazole and quinoline-pyrimidine hybrids has also demonstrated the potential of combining the quinoline scaffold with other heterocyclic moieties to generate novel chemical entities with enhanced properties. nih.govthesciencein.org

| Synthetic Strategy | Potential Modification on this compound | Anticipated Outcome | Reference |

| Electrophilic Cyclization | Introduction of halogens, selenium, or sulfur at the 3-position of the quinoline ring. | Modulation of electronic properties and structure. | nih.gov |

| Catalytic Hydrogenation | Saturation of the quinoline ring to form tetrahydroquinoline analogs. | Altered conformational flexibility and bioactivity. | acs.orgacs.org |

| Hybrid Synthesis | Coupling of other heterocyclic moieties to the quinoline scaffold. | Generation of novel chemical entities with enhanced properties. | nih.govthesciencein.org |

Advanced Computational Prediction and Machine Learning in Structure-Mechanism Correlations

The application of advanced computational methods and machine learning is a crucial future direction for elucidating the structure-mechanism relationships of this compound and its analogs. These in silico approaches can accelerate the discovery and optimization of quinoline derivatives for various applications. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to correlate the three-dimensional structures of quinoline derivatives with their biological activities. nih.govresearchgate.netdntb.gov.uamdpi.com These models can identify structural features that are beneficial for a desired activity, guiding the design of more potent and selective compounds. Future work should involve the development of robust 3D-QSAR models for a series of this compound analogs.

Molecular docking simulations are another powerful tool for predicting the binding modes and affinities of quinoline derivatives to biological targets. nih.govnih.gov By docking analogs of this compound into the active sites of relevant proteins, researchers can gain insights into the key molecular interactions that govern its activity. This information is invaluable for the rational design of new derivatives with improved properties.

The integration of machine learning algorithms with computational chemistry methods offers a promising avenue for the future. researchgate.netmdpi.com Machine learning models can be trained on large datasets of quinoline derivatives to predict their properties, such as toxicity or bioactivity. researchgate.net These models can then be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

| Computational Method | Application to this compound | Projected Benefit | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate the 3D structure of analogs with their activity. | Guide the design of more potent and selective compounds. | nih.govresearchgate.netdntb.gov.uamdpi.com |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Provide insights into key molecular interactions for rational design. | nih.govnih.gov |

| Machine Learning | Predict properties like toxicity and bioactivity for virtual screening. | Prioritize promising candidates for synthesis and testing. | researchgate.netmdpi.comresearchgate.net |

Development of Integrated Analytical Platforms for Complex Mixture Analysis

The development of integrated analytical platforms is essential for the comprehensive analysis of this compound and its related compounds in complex mixtures. Such platforms are critical for quality control, impurity profiling, and pharmacokinetic studies.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of quinoline alkaloids. nih.govresearchgate.netmdpi.com Future research should focus on developing optimized HPLC methods with various stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) to achieve high-resolution separation of this compound from its potential isomers, degradation products, and metabolites. researchgate.net

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both quantification and structural elucidation. The development of robust LC-MS/MS methods will be crucial for the sensitive and selective detection of this compound in complex biological matrices.

Furthermore, "green" analytical methods are gaining importance. Microwave-Integrated Extraction and Leaching (MIEL) has been shown to be a rapid and environmentally friendly alternative to conventional Soxhlet extraction for quinoline alkaloids from natural sources. nih.govresearchgate.netmdpi.com The application of such green extraction techniques, followed by advanced chromatographic analysis, will be a key future direction.

| Analytical Technique | Application for this compound | Advantage | Reference |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation from isomers and impurities. | High precision and accuracy for quantification. | nih.govresearchgate.netmdpi.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sensitive and selective detection in complex matrices. | Structural elucidation of unknown related substances. | researchgate.net |

| Microwave-Integrated Extraction and Leaching (MIEL) | Rapid and environmentally friendly extraction from various samples. | Reduced solvent consumption and extraction time. | nih.govresearchgate.netmdpi.com |

Expanding Chemical Biology Applications for Deeper Mechanistic Insights

Expanding the applications of chemical biology will provide deeper mechanistic insights into the function of this compound. Chemical biology tools can be employed to identify its cellular targets and elucidate its mechanism of action at a molecular level.

One promising avenue is the development of fluorescent probes based on the this compound scaffold. Quinoline derivatives have been successfully used to create fluorescent sensors for metal ions like zinc, which play important roles in neurodegenerative diseases. nih.govrsc.org A fluorescently labeled version of this compound could be used to visualize its subcellular localization and track its interactions with cellular components in real-time. Two-photon sensitive quadrupolar probes derived from quinoline have also been developed, offering the potential for high-resolution imaging in biological systems. nih.gov

Furthermore, the synthesis of affinity-based probes, where this compound is attached to a reactive group and a reporter tag, can be a powerful strategy for target identification. These probes can be used in chemical proteomics experiments to covalently label and subsequently identify the protein targets of the compound.

Understanding the structure-activity relationships of quinoline derivatives against various biological targets is also crucial. nih.gov For instance, studies on quinoline-based molecules have explored their inhibitory activity against enzymes such as c-Met kinase and their role in modulating multidrug resistance proteins. nih.govnih.gov Future research should investigate the potential of this compound and its analogs to interact with a range of biological targets, thereby uncovering new therapeutic possibilities.

| Chemical Biology Approach | Application for this compound | Potential Insight | Reference |

| Fluorescent Probes | Development of fluorescently labeled analogs. | Visualization of subcellular localization and target interactions. | nih.govrsc.orgnih.gov |

| Affinity-Based Probes | Synthesis of probes for chemical proteomics. | Identification of specific protein targets. | thesciencein.org |